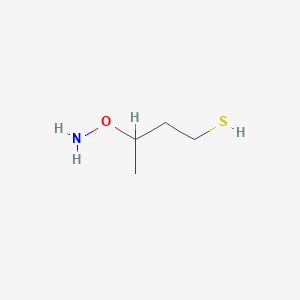
3-(Aminooxy)butane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminooxy)butane-1-thiol is a chemical compound with the molecular formula C4H11NOS It is a thiol, which means it contains a sulfhydryl (-SH) group, and an aminooxy group (-ONH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Aminooxy)butane-1-thiol can be synthesized through several methods. One common approach involves the reaction of butane-1-thiol with hydroxylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminooxy)butane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols or amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Simpler thiols, amines.
Substitution Products: Various derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
3-(Aminooxy)butane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a radioprotector.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Aminooxy)butane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. The aminooxy group can react with carbonyl groups in biomolecules, forming stable oxime linkages. These interactions can influence cellular pathways and processes, making the compound useful in research and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Butane-1-thiol: Similar structure but lacks the aminooxy group.
3-(Aminooxy)-1-propanethiol: Similar but with a shorter carbon chain.
Cysteamine: Contains both amino and thiol groups but with a different structure.
Uniqueness
3-(Aminooxy)butane-1-thiol is unique due to the presence of both the thiol and aminooxy groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler thiols or amines.
Propiedades
Fórmula molecular |
C4H11NOS |
|---|---|
Peso molecular |
121.20 g/mol |
Nombre IUPAC |
O-(4-sulfanylbutan-2-yl)hydroxylamine |
InChI |
InChI=1S/C4H11NOS/c1-4(6-5)2-3-7/h4,7H,2-3,5H2,1H3 |
Clave InChI |
ZBWASMUZSLYFQT-UHFFFAOYSA-N |
SMILES canónico |
CC(CCS)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12861357.png)


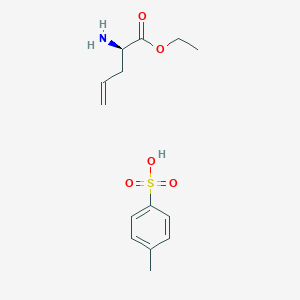
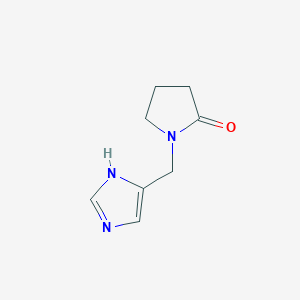
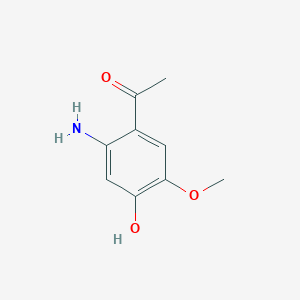
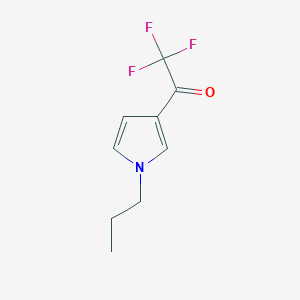
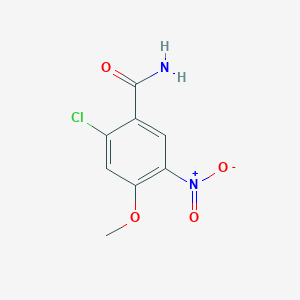
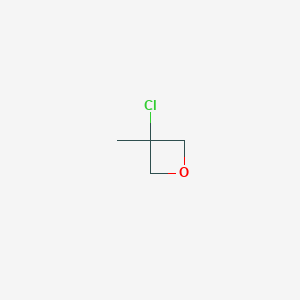
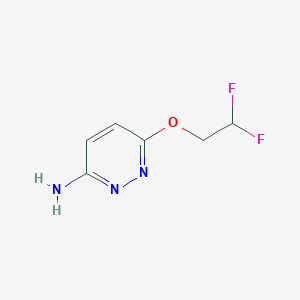
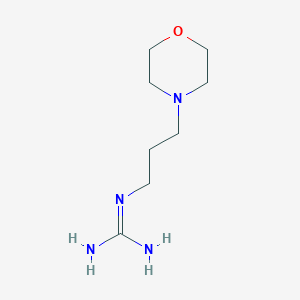
![4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12861410.png)
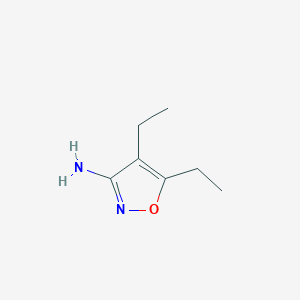
![2-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861416.png)
